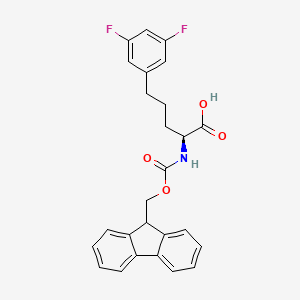
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a difluorophenyl group. These structural features contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Deprotection: The Fmoc group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and the development of new synthetic methodologies.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions, owing to its ability to mimic natural substrates and inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid include:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Lacks the difluorophenyl group, resulting in different reactivity and biological activity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-fluorophenyl)pentanoic acid: Contains a single fluorine atom, leading to variations in chemical and biological properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,4-difluorophenyl)pentanoic acid: Has a different substitution pattern on the phenyl ring, affecting its reactivity and interactions with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of the difluorophenyl group, in particular, enhances its ability to interact with molecular targets and modulate their activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C26H23F2NO4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-5-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-17-12-16(13-18(28)14-17)6-5-11-24(25(30)31)29-26(32)33-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChI Key |
PPYRGFXIPIEKNT-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















